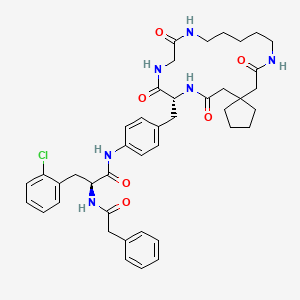

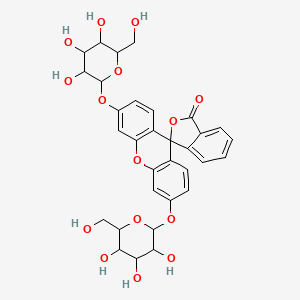

Fluorescein di-b-d-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorescein di-β-D-galactopyranoside is a fluorogenic substrate widely used in biochemical assays. It is particularly sensitive to β-galactosidase, an enzyme that hydrolyzes the compound to produce a highly fluorescent product, fluorescein . This property makes it an invaluable tool in various scientific fields, including molecular biology, biochemistry, and medical diagnostics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fluorescein di-β-D-galactopyranoside is synthesized through a multi-step process involving the protection and deprotection of hydroxyl groups on the galactose moieties, followed by the coupling of these moieties to fluorescein . The reaction typically involves the use of protective groups such as acetyl or benzyl groups to prevent unwanted side reactions. The final deprotection step yields the desired product.

Industrial Production Methods

Industrial production of fluorescein di-β-D-galactopyranoside follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .

Análisis De Reacciones Químicas

Types of Reactions

Fluorescein di-β-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase . This hydrolysis results in the sequential formation of fluorescein monogalactoside and fluorescein, both of which are fluorescent.

Common Reagents and Conditions

The hydrolysis reaction typically occurs under mild conditions, such as physiological pH and temperature, making it suitable for use in live cell assays . Common reagents include β-galactosidase enzymes sourced from various organisms, including Escherichia coli.

Major Products

The major products of the hydrolysis reaction are fluorescein monogalactoside and fluorescein . Fluorescein is highly fluorescent and can be easily detected using fluorescence microscopy or flow cytometry.

Aplicaciones Científicas De Investigación

Fluorescein di-β-D-galactopyranoside has a wide range of applications in scientific research:

Mecanismo De Acción

Fluorescein di-β-D-galactopyranoside is hydrolyzed by β-galactosidase to produce fluorescein, a highly fluorescent compound . The hydrolysis occurs in two steps: first, the formation of fluorescein monogalactoside, followed by the formation of fluorescein. The fluorescence intensity is directly proportional to the enzymatic activity, making it a reliable indicator of β-galactosidase presence and activity .

Comparación Con Compuestos Similares

Similar Compounds

Fluorescein di-β-D-glucopyranoside: Similar in structure but specific to β-glucosidase.

Resorufin β-D-galactopyranoside: Requires only a single-step hydrolysis to attain full fluorescence.

o-Nitrophenyl β-D-galactopyranoside: A common spectrophotometric substrate for β-galactosidase but less sensitive than fluorescein di-β-D-galactopyranoside.

Uniqueness

Fluorescein di-β-D-galactopyranoside is unique due to its high sensitivity and specificity for β-galactosidase. Its ability to produce a highly fluorescent product upon hydrolysis makes it superior to other substrates in terms of detection sensitivity and ease of use in various assays .

Propiedades

IUPAC Name |

3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOBILYWTYHOJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)

![Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate](/img/structure/B10795763.png)

![(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10795801.png)